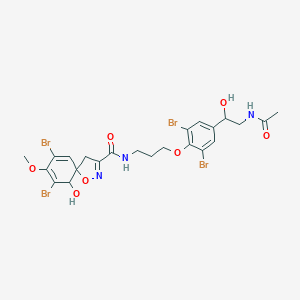

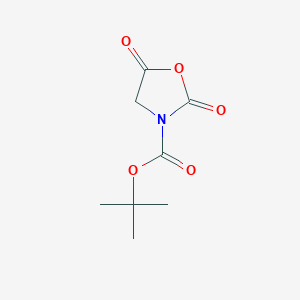

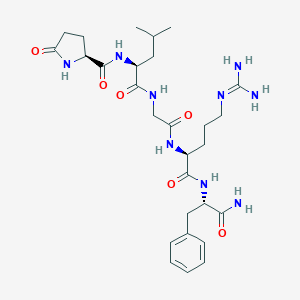

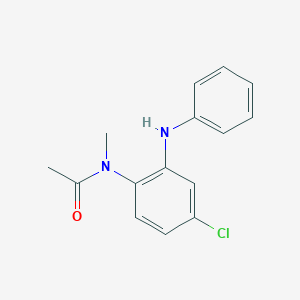

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as piperidine derivatives and benzoxazolyl functionalities are discussed. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, benzyloxy anilides of nipecotic and isonipecotic acids were synthesized and assayed for their biological activities . Similarly, a series of 1,3,4-oxadiazole bearing compounds with a piperidine moiety were synthesized through a series of steps starting from ethyl isonipecotate . These syntheses often involve multi-step reactions, purification techniques such as column chromatography, and the use of various reagents and catalysts to achieve the desired products.

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized using various spectroscopic techniques. For example, the structures of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of related compounds, such as 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine derivatives, were examined to identify trends in their intermolecular contact patterns and packing arrangements .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring and the presence of other functional groups. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst led to the formation of unexpected spiroproducts . The introduction of different functional groups can lead to a variety of chemical behaviors and interactions, which are important for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can affect their biological activities. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in acetylcholinesterase inhibitors resulted in enhanced activity . The physical properties such as melting points can also be correlated with the packing efficiency of the crystal structures .

Zukünftige Richtungen

The future research directions could involve exploring the biological activities of Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate and its derivatives, given the wide range of activities exhibited by benzoxazole compounds . Additionally, developing new synthetic strategies for this compound could also be a potential area of research .

Eigenschaften

IUPAC Name |

phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(23-15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-16-8-4-5-9-17(16)24-20-18/h1-9,14H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRNBVDYWKRIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517446 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

CAS RN |

84163-21-3 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)

![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)